5-chloro-4,6-dimethyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine-3-carbonitrile
Description
5-Chloro-4,6-dimethyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a chloro group at position 5, methyl groups at positions 4 and 6, and a fused octahydrocyclopenta[c]pyrrole moiety at position 2. This compound is structurally complex due to its bicyclic substituent and stereochemical considerations, making it a candidate for pharmaceutical and materials science research .
Properties
IUPAC Name |
2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-5-chloro-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3/c1-9-13(6-17)15(18-10(2)14(9)16)19-7-11-4-3-5-12(11)8-19/h11-12H,3-5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSRESQTZPASFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)N2CC3CCCC3C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other pyridine-3-carbonitrile derivatives, particularly in the positioning of substituents and core functional groups. Below is a detailed comparison based on synthesis, reactivity, and applications:
Table 1: Structural and Functional Comparison of Pyridine-3-carbonitrile Derivatives
Key Observations
This bicyclic group may enhance binding affinity in biological systems . Chloro and methyl groups at positions 5, 4, and 6 are common across analogs, suggesting these substituents stabilize the pyridine core and modulate electronic properties .
Synthetic Efficiency: CAPD derivatives are synthesized via cyclocondensation with sodium alkoxide, achieving moderate to high functionalization . In contrast, selenopyridines (e.g., compound 3) exhibit lower yields due to competing diselenide formation .
Material Science: CAPD derivatives are explored for optoelectronic applications owing to their conjugated arylidenyl groups . The target compound’s bicyclic substituent may confer unique pharmacokinetic properties, though experimental data are lacking in the provided evidence.
Contradictions and Limitations
- While CAPD derivatives emphasize synthetic versatility, their biological relevance is underexplored compared to phenylamino analogs .
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